1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are strategic compounds for optical applications .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized using simpler and greener synthetic methodologies . One method involves the use of catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, showcasing its versatility in drug discovery. Significant efforts in structure-activity relationship (SAR) studies have led to the development of numerous drug-like candidates targeting various disease conditions. This scaffold's utility in medicinal chemistry is highlighted by its frequent use as a building block in drug development, encouraging further exploration and utilization by medicinal chemists (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts demonstrates the scaffold's broad synthetic and medicinal applications. This includes the development of lead molecules facilitated by one-pot multicomponent reactions, showcasing the scaffold's adaptability and importance in the pharmaceutical and medicinal industries (Parmar et al., 2023).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The use of pyrazolo[3,4-b]pyridine as a key element for kinase inhibitor binding in various patents reflects its significance in designing inhibitors targeting a broad range of kinase targets. This scaffold's versatility and ability to interact with kinases via multiple binding modes make it a valuable component in the development of kinase inhibitors, with applications potentially relevant to the research and development of new therapeutic agents (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules in Drug Applications
The synthesis, chemistry, and biological significance of heterocyclic N-oxide derivatives, including those from pyrazole, underscore their utility as synthetic intermediates and their importance in medicinal applications. These compounds have demonstrated a wide range of functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications, indicating their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Future Directions
Pyrazolo[1,5-a]pyrimidines have high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are strategic compounds for optical applications , and their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
1,3,5-trimethyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4-8H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLSSPOGSYDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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